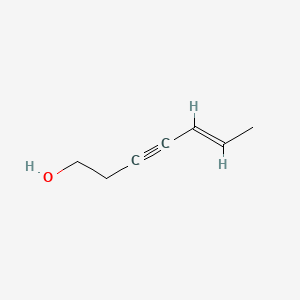

(5E)-hept-5-en-3-yn-1-ol

Beschreibung

BenchChem offers high-quality (5E)-hept-5-en-3-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-hept-5-en-3-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-hept-5-en-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCORZGDNSGLGTG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313644 | |

| Record name | (5E)-5-Hepten-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98014-46-1 | |

| Record name | (5E)-5-Hepten-3-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98014-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5E)-5-Hepten-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of (5E)-hept-5-en-3-yn-1-ol

A Comprehensive Technical Guide to (5E)-hept-5-en-3-yn-1-ol

Abstract

(5E)-hept-5-en-3-yn-1-ol is a linear alkenynol that presents a unique combination of three distinct functional groups: a primary alcohol, an internal alkyne, and a trans-configured alkene. This arrangement creates a conjugated enyne system, rendering the molecule an electron-rich and highly versatile building block in organic synthesis.[1] Its utility spans from fundamental synthetic methodology development to the construction of complex molecular architectures.[] This guide provides an in-depth analysis of its core physical and chemical properties, reactivity profile, established synthetic protocols, and essential handling information, designed to equip researchers with the technical knowledge required for its effective application.

Molecular Identity and Structural Analysis

The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. (5E)-hept-5-en-3-yn-1-ol is systematically identified by the following descriptors.

| Identifier | Value | Source |

| IUPAC Name | (5E)-Hept-5-en-3-yn-1-ol | [3] |

| CAS Number | 103197-98-4 | [1][4][5][6] |

| Molecular Formula | C₇H₁₀O | [3][4][5] |

| Molecular Weight | 110.16 g/mol | [][4] |

| InChI Key | LCORZGDNSGLGTG-NSCUHMNNSA-N | [1][5] |

| Canonical SMILES | CC=CC#CCCO | [] |

Structural Elucidation

The IUPAC name, (5E)-hept-5-en-3-yn-1-ol, provides a precise roadmap of its molecular architecture:

-

Hept- : Denotes a seven-carbon parent chain.[1]

-

-1-ol : A primary hydroxyl (-OH) group is located at the first carbon (C1).[1]

-

-3-yn- : A carbon-carbon triple bond is positioned between C3 and C4.[1]

-

-5-en- : A carbon-carbon double bond exists between C5 and C6.[1]

-

(5E)- : Specifies the stereochemistry at the double bond as entgegen or trans, where the highest priority substituents on each carbon of the double bond are on opposite sides.[1]

The critical feature of this molecule is the conjugation between the alkene and alkyne π-systems. This overlap of p-orbitals across the C3-C6 backbone delocalizes electron density, significantly influencing the molecule's spectroscopic properties and chemical reactivity.[1]

Physical and Physicochemical Properties

The physical properties of (5E)-hept-5-en-3-yn-1-ol are dictated by the interplay between its polar hydroxyl group and its nonpolar seven-carbon backbone. The data presented below are predominantly predicted values derived from computational models, which serve as a reliable baseline for experimental design.

| Property | Predicted Value | Unit | Source |

| Boiling Point | 212.3 ± 23.0 | °C | [1][4] |

| Density | 0.929 ± 0.06 | g/cm³ | [1][4] |

| pKa | 13.72 ± 0.10 | [1][4] | |

| Polar Surface Area (PSA) | 20.23 | Ų | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | 0.94830 | [4] |

Analysis of Properties

-

Boiling Point: The presence of the hydroxyl group allows for intermolecular hydrogen bonding, resulting in a significantly higher boiling point compared to hydrocarbons of similar molecular weight.[7][8]

-

Solubility: The polar -OH group imparts solubility in polar solvents like water and lower alcohols through hydrogen bonding.[7][8] However, the C7 hydrocarbon chain is hydrophobic, which limits its aqueous solubility. It is expected to be readily soluble in organic solvents such as diethyl ether, acetone, and benzene.[9]

-

Acidity (pKa): The pKa value is characteristic of a primary alcohol, indicating it is a very weak acid.[7][8] The electron-withdrawing effect of the adjacent sp-hybridized carbon of the alkyne may slightly increase its acidity compared to a saturated alcohol.

Chemical Profile and Reactivity

The chemical behavior of (5E)-hept-5-en-3-yn-1-ol is a composite of its three functional groups. The conjugated enyne system is the primary locus of reactivity, while the hydroxyl group offers a secondary site for modification.

Caption: Reactivity map of (5E)-hept-5-en-3-yn-1-ol.

Reactions Involving the Hydroxyl Group

The primary alcohol at C1 is a versatile handle for functional group interconversion.

-

Oxidation: It can be oxidized to the corresponding aldehyde, (E)-hept-5-en-3-ynal, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid with stronger agents such as potassium permanganate.[8]

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions will yield the corresponding esters.[8]

-

Acidity: As a weak acid, it reacts with active metals like sodium or potassium to form the corresponding alkoxide, which is a potent nucleophile.[7]

Reactions of the Conjugated Enyne System

The electron-rich π-system is susceptible to a variety of transformations.

-

Electrophilic Addition: The enyne system readily undergoes addition reactions with electrophiles such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl).[9] Due to the conjugated nature, a mixture of 1,2- and 1,4-addition products can be formed, with the product ratio often depending on kinetic versus thermodynamic control of the reaction conditions.[10]

-

Reduction: The triple and double bonds can be selectively or fully reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will typically reduce both functionalities to form heptan-1-ol. Selective reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst.

-

Cyclization Reactions: Conjugated enynes are precursors for various cyclization reactions.[11] While less common for acyclic enynes than for their cyclic counterparts, they can participate in metal-catalyzed cycloaromatization or radical-initiated cyclization cascades to form complex ring systems.[11][12]

Synthesis and Manufacturing

The construction of the (5E)-hept-5-en-3-yn-1-ol framework is most efficiently achieved through modern cross-coupling methodologies that allow for precise control of stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection occurs at the C4-C5 single bond, which separates the enyne into two key synthons: a propargyl alcohol derivative and a C4-alkene fragment.[1] This strategy points towards a palladium-catalyzed cross-coupling reaction as a primary synthetic route.

Recommended Synthetic Protocol: Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and a vinyl halide, is a highly effective method for constructing enyne systems with retention of the vinyl halide's stereochemistry.[1]

Reaction: 3-Butyn-1-ol + (E)-1-Bromopropene → (5E)-hept-5-en-3-yn-1-ol

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2 mol%) and copper(I) iodide (CuI, ~4 mol%).

-

Solvent and Reagents: Add degassed triethylamine (Et₃N) as the solvent and base. To this mixture, add 3-butyn-1-ol (1.2 equivalents).

-

Substrate Addition: Slowly add (E)-1-bromopropene (1.0 equivalent) to the stirring solution at room temperature (20 °C).[13]

-

Reaction Execution: Allow the reaction to stir under an inert nitrogen atmosphere for 8-12 hours.[13] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure (5E)-hept-5-en-3-yn-1-ol.

Caption: Workflow for Sonogashira synthesis of the target molecule.

Safety, Handling, and Storage

Due to its reactive functional groups, appropriate safety measures are essential when handling (5E)-hept-5-en-3-yn-1-ol.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5][14] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[5] Avoid contact with skin and eyes and prevent inhalation of any vapors.[5] Use non-sparking tools and take precautions against electrostatic discharge, as the compound may be flammable.[5][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, and open flames.[15][16] The compound should be stored apart from incompatible materials, particularly strong oxidizing agents.[5][15]

-

First Aid:

Conclusion

(5E)-hept-5-en-3-yn-1-ol is a molecule of significant synthetic potential. Its defined stereochemistry and conjugated enyne system, combined with a modifiable primary alcohol, make it an attractive intermediate for the synthesis of more complex natural products and pharmaceutical agents. A thorough understanding of its physical properties, chemical reactivity, and safe handling protocols, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

-

(5E)-Hept-5-en-3-yn-1-ol. LookChem. [Link]

-

(5E)-hept-5-en-3-yn-1-ol | C7H10O | CID 51072046. PubChem, National Center for Biotechnology Information. [Link]

-

Known reactivity of conjugated (Z)‐enediynes and Proposed reactivity of unconjugated (E)‐enediyne. ResearchGate. [Link]

-

(E)-hept-5-en-3-yn-1-ol. LookChem. [Link]

-

Hept-5-yn-1-ol. LookChem. [Link]

-

(Z)-hept-5-en-3-ol | C7H14O. PubChem, National Center for Biotechnology Information. [Link]

-

(S,E)-Hept-5-en-3-yn-2-ol. PubChem, National Center for Biotechnology Information. [Link]

-

Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. Chemistry LibreTexts. [Link]

-

(5E)-5-hepten-3-ol. ChemSynthesis. [Link]

-

Hept-5-en-3-ol | C7H14O | CID 53924213. PubChem, National Center for Biotechnology Information. [Link]

-

Direct synthesis of conjugated tetraenes from 1,3-enynes with 1,3-dienes. RSC Publishing. [Link]

-

Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. PubMed Central, National Institutes of Health. [Link]

-

Enediyne. Wikipedia. [Link]

-

Properties of alkynes. Km Chemistry. [Link]

-

Heptan-1-ol Safety Data Sheet. Fisher Scientific. [Link]

-

(E)-hept-5-en-3-ynal | C7H8O. PubChem, National Center for Biotechnology Information. [Link]

-

Chapter 8: Alkenes, Alkynes and Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Hydrocarbons- Properties of Alkynes. askIITians. [Link]

-

Hept-5-en-3-one | C7H12O | CID 11094568. PubChem, National Center for Biotechnology Information. [Link]

-

Hept-5-yn-1-ol | C7H12O | CID 9989234. PubChem, National Center for Biotechnology Information. [Link]

-

The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. BYJU'S. [Link]

-

Physical and Chemical Properties of Alcohols. MolecularCloud. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. (5E)-hept-5-en-3-yn-1-ol | C7H10O | CID 51072046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. (5E)-Hept-5-en-3-yn-1-ol price,buy (5E)-Hept-5-en-3-yn-1-ol - chemicalbook [m.chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 9. kmchemistry.com [kmchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lookchem.com [lookchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis, Isolation, and Characterization of (5E)-hept-5-en-3-yn-1-ol

Abstract

Enynes, molecules containing both double and conjugated triple bonds, are significant structural motifs in natural products and versatile building blocks in organic synthesis.[1][2] This guide provides an in-depth, scientifically grounded protocol for the synthesis, purification, and structural elucidation of a specific enyne alcohol, (5E)-hept-5-en-3-yn-1-ol. While not a widely documented compound, its synthesis is readily approachable through established methodologies. We present a robust synthetic strategy centered on the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between vinyl halides and terminal alkynes.[3][4] This is followed by a comprehensive, step-by-step guide to the isolation of the target molecule using column chromatography and detailed protocols for its structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers in organic synthesis and drug development, providing both the practical "how" and the mechanistic "why" behind each procedural choice.

Introduction and Strategic Overview

The synthesis of conjugated enynes is a cornerstone of modern organic chemistry.[5] These structures serve as precursors to complex molecular architectures and are found in various biologically active compounds. The target molecule, (5E)-hept-5-en-3-yn-1-ol, possesses a terminal alcohol, an internal alkyne, and an E-configured alkene. This combination of functional groups makes it a polar, functionalized enyne with potential for further synthetic elaboration.

Our synthetic strategy is designed around a convergent approach, coupling two smaller, readily available fragments. The key transformation is a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[1][3][6] This reaction is exceptionally reliable for constructing the C(sp)-C(sp²) bond that forms the core of the enyne system. The chosen precursors are but-3-yn-1-ol and (E)-1-iodoprop-1-ene. This specific disconnection is chosen for the commercial availability and stability of the starting materials and the high stereochemical retention of the double bond under Sonogashira conditions.

The overall workflow is summarized below:

Caption: Overall workflow from synthesis to characterization.

Synthesis via Sonogashira Cross-Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and a vinyl halide, catalyzed by a palladium(0) complex and a copper(I) salt.[3][4][7] The reaction is typically carried out under mild, basic conditions, making it tolerant of many functional groups, including the hydroxyl group in our substrate.[4]

Mechanism and Rationale

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3]

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the (E)-1-iodoprop-1-ene, forming a Pd(II) complex.

-

Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination : The desired enyne product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

-

-

Copper Cycle :

-

A copper(I) salt (e.g., CuI) reacts with the terminal alkyne (but-3-yn-1-ol) in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step.

-

The use of a copper co-catalyst allows the reaction to proceed under milder conditions (room temperature) compared to copper-free variants.[1] Triethylamine serves as both the base to deprotonate the alkyne and as a solvent.

Caption: Simplified Sonogashira cross-coupling mechanism.

Detailed Experimental Protocol

Materials:

-

(E)-1-Iodoprop-1-ene

-

But-3-yn-1-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

To a dry 250 mL Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (50 mL) and anhydrous triethylamine (50 mL) via cannula. Stir to dissolve.

-

Add but-3-yn-1-ol (1.2 eq) to the stirred solution.

-

Add (E)-1-iodoprop-1-ene (1.0 eq) dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove most of the solvent.

-

Resuspend the residue in diethyl ether (100 mL) and wash with saturated aqueous NH₄Cl (2 x 50 mL) to remove the copper catalyst and amine salts.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Isolation and Purification

The crude product will contain the desired enyne alcohol, unreacted starting materials, and catalyst-derived byproducts. Due to the polar hydroxyl group, the target compound is well-suited for purification by silica gel column chromatography.[8][9]

Principles of Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[9][10] Silica gel is a highly polar adsorbent. Nonpolar compounds have a weak affinity for the silica and elute quickly with a nonpolar solvent, while polar compounds adsorb more strongly and require a more polar solvent to elute.[9] For (5E)-hept-5-en-3-yn-1-ol, a gradient elution starting with a nonpolar solvent system and gradually increasing the polarity will provide the best separation.

Protocol for Flash Column Chromatography

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes (nonpolar eluent component)

-

Ethyl acetate (polar eluent component)

-

TLC plates (silica gel on aluminum)

Procedure:

-

Determine Eluent System: Using TLC, identify a solvent system of hexanes and ethyl acetate that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the product spot. A starting point of 20% ethyl acetate in hexanes is recommended.

-

Pack the Column: Prepare a slurry of silica gel in hexanes and carefully pack a glass chromatography column. The weight of silica should be roughly 50 times the weight of the crude sample.[9]

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel.[11]

-

Elute the Column: Begin elution with a low polarity solvent (e.g., 5% ethyl acetate in hexanes) to remove nonpolar impurities.

-

Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the product.

-

Collect Fractions: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

-

Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield purified (5E)-hept-5-en-3-yn-1-ol as a liquid.

Caption: Step-by-step flash column chromatography workflow.

Structural Characterization and Data

Confirmation of the structure and purity of the isolated compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H1 (-CH₂OH) | ~3.7 | t | 2H | Deshielded by the adjacent oxygen. |

| H2 (-CH₂CH₂OH) | ~2.5 | t | 2H | Propargylic position. |

| H7 (-CH₃) | ~1.8 | d | 3H | Vinylic methyl group. |

| H6 (=CH-CH₃) | ~5.6 | dq | 1H | Vinylic proton, cis to H5. |

| H5 (=CH-) | ~6.2 | dq | 1H | Vinylic proton, trans to H6. |

| -OH | 1-5 (variable) | s (broad) | 1H | Chemical shift is concentration and solvent dependent.[12] |

Table 1: Predicted ¹H NMR Data for (5E)-hept-5-en-3-yn-1-ol.[13][14][15]

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Notes |

| C1 (-CH₂OH) | ~61 | Carbon bearing the hydroxyl group. |

| C2 (-CH₂CH₂OH) | ~23 | Propargylic carbon. |

| C3 (Alkyne) | ~80 | Alkyne carbons typically appear in this region.[16][17] |

| C4 (Alkyne) | ~85 | Alkyne carbons typically appear in this region.[16][17] |

| C5 (Alkene) | ~110 | Alkene carbon.[18] |

| C6 (Alkene) | ~135 | Alkene carbon substituted with methyl group.[18] |

| C7 (-CH₃) | ~18 | Vinylic methyl carbon. |

Table 2: Predicted ¹³C NMR Data for (5E)-hept-5-en-3-yn-1-ol.[19][20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200-3500 | Strong, Broad |

| C-H (sp³) | 2850-2960 | Medium-Strong |

| C≡C (internal alkyne) | 2190-2260 | Weak to Medium |

| C=C (alkene) | 1640-1680 | Weak to Medium |

| C-O (alcohol) | 1050-1260 | Strong |

Table 3: Key IR Absorptions for (5E)-hept-5-en-3-yn-1-ol.[21][22][23][24][25][26] The broad O-H stretch is a hallmark of an alcohol due to hydrogen bonding.[23][24][25] The C≡C stretch for an internal alkyne can be weak, but its presence in the otherwise quiet region of the spectrum is diagnostic.[21][22]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For (5E)-hept-5-en-3-yn-1-ol (C₇H₁₀O), the expected molecular weight is 110.07 g/mol .

-

Expected Molecular Ion (M⁺): m/z = 110

-

Key Fragmentation Pathways:

Conclusion

This guide outlines a reliable and reproducible pathway for the synthesis, isolation, and definitive characterization of (5E)-hept-5-en-3-yn-1-ol. By employing a Sonogashira cross-coupling reaction, followed by standard purification and a suite of spectroscopic analyses, researchers can confidently prepare and validate this versatile enyne building block. The causality-driven explanations for each step are intended to empower scientists to adapt these protocols for other novel synthetic targets, reinforcing the principles of robust and self-validating experimental design.

References

-

Title: Sonogashira Coupling: Mechanism, Steps & Applications Explained. Source: Vedantu. [Link]

-

Title: Enyne synthesis. Source: Organic Chemistry Portal. [Link]

-

Title: Very polar compound purification using aqueous normal-phase flash column chromatography. Source: Biotage. [Link]

-

Title: 13C NMR Chemical Shift. Source: Oregon State University. [Link]

-

Title: The Sonogashira Coupling. Source: University of North Carolina at Chapel Hill. [Link]

-

Title: Synthesis of 1,3‐(E)‐enynes and corresponding unconjugated‐(E)‐enediynes. Source: ResearchGate. [Link]

-

Title: Sonogashira coupling. Source: Wikipedia. [Link]

-

Title: Sonogashira Coupling. Source: Organic Chemistry Portal. [Link]

-

Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Source: Master Organic Chemistry. [Link]

-

Title: Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes. Source: The Journal of Organic Chemistry - ACS Publications. [Link]

-

Title: chemical shift of functional groups in 13C NMR spectroscopy. Source: YouTube. [Link]

-

Title: 12.8: Infrared Spectra of Some Common Functional Groups. Source: Chemistry LibreTexts. [Link]

-

Title: Substituted 1,3-enyne synthesis by C-C coupling. Source: Organic Chemistry Portal. [Link]

-

Title: Sonogashira Coupling. Source: Chemistry LibreTexts. [Link]

-

Title: Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Source: JoVE. [Link]

-

Title: On-surface synthesis of enetriynes. Source: ResearchGate. [Link]

-

Title: 12.8 Infrared Spectra of Some Common Functional Groups. Source: Organic Chemistry | OpenStax. [Link]

-

Title: Purification: Tips for Flash Column Chromatography. Source: University of Rochester Department of Chemistry. [Link]

-

Title: IR: alcohols. Source: University of Calgary. [Link]

-

Title: 13-C NMR Chemical Shift Table.pdf. Source: University of California, Los Angeles. [Link]

-

Title: column chromatography & purification of organic compounds. Source: YouTube. [Link]

-

Title: CHEM 344 Shift Parameters.pdf. Source: University of Wisconsin-Madison. [Link]

-

Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Source: Waters Blog. [Link]

-

Title: 17.11: Spectroscopy of Alcohols and Phenols. Source: Chemistry LibreTexts. [Link]

-

Title: NMR Spectroscopy :: 13C NMR Chemical Shifts. Source: Organic Chemistry Data. [Link]

-

Title: 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Source: Chemistry LibreTexts. [Link]

-

Title: NMR Chemical Shift Values Table. Source: Chemistry Steps. [Link]

-

Title: Chemical shifts. Source: University of Cambridge. [Link]

-

Title: NMR Spectroscopy :: 1H NMR Chemical Shifts. Source: Organic Chemistry Data. [Link]

-

Title: Enantioselective electroreductive alkyne-aldehyde coupling. Source: PubMed Central - NIH. [Link]

-

Title: 17.11 Spectroscopy of Alcohols and Phenols. Source: NC State University Libraries. [Link]

-

Title: Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. Source: Chemical Communications (RSC Publishing). [Link]

-

Title: Propargylic Alcohol as a Key Substrate Motif for Achieving Enantioselective Gold-Catalyzed Enyne Cycloisomerization. Source: PubMed. [Link]

-

Title: Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Source: Organic Letters - ACS Publications. [Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. biotage.com [biotage.com]

- 9. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Purification [chem.rochester.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

potential biological activity of (5E)-hept-5-en-3-yn-1-ol

An Investigative Whitepaper on the Potential Biological Activities of (5E)-hept-5-en-3-yn-1-ol: A Structurally-Informed Approach

Executive Summary

(5E)-hept-5-en-3-yn-1-ol is a small molecule featuring a conjugated enyne system and a primary alcohol functional group.[1][2] While direct biological data for this specific compound is not available in current literature, its structural classification as a polyacetylene places it within a class of natural products renowned for a wide spectrum of potent biological activities.[3][4][5] Polyacetylenes, particularly those isolated from plant families such as Asteraceae and Apiaceae, have demonstrated significant antitumor, anti-inflammatory, and antimicrobial properties.[3][6][7][8]

This technical guide serves as a research and development blueprint for drug discovery professionals. It moves beyond a simple literature review by proposing a structured, hypothesis-driven workflow to systematically investigate the potential therapeutic value of (5E)-hept-5-en-3-yn-1-ol. We will detail the scientific rationale for its investigation, provide robust, self-validating experimental protocols for screening its core biological activities, and outline a strategy for subsequent mechanistic elucidation. This document is designed to bridge the gap between the compound's known chemical structure and its unknown biological potential, providing a clear path for its evaluation as a novel therapeutic agent.

Compound Profile: (5E)-hept-5-en-3-yn-1-ol

Chemical Identity and Structure

(5E)-hept-5-en-3-yn-1-ol is an organic compound characterized by a seven-carbon chain containing a trans-configured carbon-carbon double bond at the 5-position and a carbon-carbon triple bond at the 3-position.[1][2] The terminal hydroxyl group at the 1-position classifies it as a primary alcohol. This arrangement of alternating double and triple bonds forms a conjugated π-system, which is critical to its chemical reactivity and, hypothetically, its biological activity.[1]

The structure is precisely described by its IUPAC name:

-

Hept : A seven-carbon parent chain.[1]

-

(5E)-en : A trans-configured double bond between carbons 5 and 6.[1]

-

3-yn : A triple bond between carbons 3 and 4.[1]

-

1-ol : A hydroxyl (-OH) group on the first carbon.[1]

Physicochemical Properties

A summary of the key physicochemical properties for (5E)-hept-5-en-3-yn-1-ol is presented below. These values are critical for experimental design, including solvent selection and formulation for biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | PubChem[2], BOC Sciences[] |

| Molecular Weight | 110.156 g/mol | LookChem[10], Benchchem[1] |

| CAS Number | 103197-98-4 | Benchchem[1], LookChem[10] |

| Boiling Point (Predicted) | 212.3 ± 23.0 °C | LookChem[10] |

| Density (Predicted) | 0.929 ± 0.06 g/cm³ | LookChem[10] |

| pKa (Predicted) | 13.72 ± 0.10 | LookChem[10] |

Scientific Rationale for Investigation

The impetus to investigate (5E)-hept-5-en-3-yn-1-ol stems directly from the extensive and well-documented biological activities of the broader polyacetylene and enyne chemical classes.[11][12] These compounds are a significant class of secondary metabolites in plants and fungi, often acting as defense molecules.[5][12] Their bioactivity is frequently linked to their reactive, electron-rich conjugated systems.

Modern pharmacological studies have confirmed that polyacetylenes possess a multitude of biological functions, including:

-

Antitumor and Cytotoxic Activity : Many polyacetylenes, such as those of the falcarinol type found in common vegetables, exhibit potent cytotoxicity against various cancer cell lines and have been shown to reduce tumor formation in animal models.[8][13][14]

-

Anti-inflammatory Effects : This is a hallmark of both polyacetylenes and enyne derivatives.[7][11] Their mechanism often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.[14]

-

Antimicrobial Properties : Potent activity against a range of fungi and bacteria has been reported for numerous polyacetylenes, making them interesting candidates for the development of new anti-infective agents.[4][6][8]

-

Neuroprotective and Immunomodulatory Activities : A growing body of evidence suggests polyacetylenes can also influence the central nervous and immune systems.[3]

Given this strong precedent, it is scientifically logical to hypothesize that (5E)-hept-5-en-3-yn-1-ol, as a member of this class, may possess one or more of these valuable biological activities.

Proposed Research & Development Workflow

A phased approach is proposed to systematically screen for bioactivity and subsequently investigate the mechanism of action. This workflow ensures that resources are directed efficiently, starting with broad screening and progressing to more focused, in-depth studies.

Caption: Proposed R&D workflow for (5E)-hept-5-en-3-yn-1-ol.

Phase 1: Compound Acquisition and Validation

The initial and most critical step is to obtain a high-purity sample of (5E)-hept-5-en-3-yn-1-ol.

-

Quality Control : Post-synthesis, the compound's identity and purity must be rigorously confirmed.

-

Structural Verification : ¹H NMR and ¹³C NMR to confirm the chemical structure and stereochemistry.

-

Purity Assessment : High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm purity (target >95%) and exact mass.

-

Phase 2: Protocols for In Vitro Bioactivity Screening

The following protocols are designed as initial screens to identify significant biological activity.

-

Objective : To determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., A549-lung, MCF-7-breast, HT-29-colon) and a non-cancerous control cell line (e.g., HEK293).

-

Methodology :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment : Prepare a 2-fold serial dilution of (5E)-hept-5-en-3-yn-1-ol in culture medium (e.g., from 100 µM down to 0.1 µM). Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

-

Objective : To assess the compound's ability to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.

-

Methodology :

-

Cell Seeding : Seed RAW 264.7 murine macrophages in a 24-well plate at 2x10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment : Treat cells with various concentrations of (5E)-hept-5-en-3-yn-1-ol (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control.

-

Inflammatory Stimulus : Add Lipopolysaccharide (LPS) at 1 µg/mL to all wells except the negative control to induce an inflammatory response.

-

Incubation : Incubate for 24 hours.

-

Supernatant Collection : Collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement : Use the Griess Reagent system to measure the concentration of nitrite (a stable product of NO) in the supernatant, as per the manufacturer's instructions.

-

Cytokine Measurement : Quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits.

-

Cell Viability Check : Perform an MTT assay on the remaining cells to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity.

-

-

Objective : To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

-

Methodology :

-

Microorganism Preparation : Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase and dilute to a final concentration of 5x10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution : In a 96-well plate, perform a 2-fold serial dilution of (5E)-hept-5-en-3-yn-1-ol (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation : Add the prepared microbial suspension to each well.

-

Controls : Include a positive control (microbes + broth, no compound), a negative control (broth only), and an antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Hypothetical Mechanisms and Pathway Analysis

Positive results from the initial screening phase would necessitate a deeper investigation into the compound's mechanism of action.

Potential Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds, including some polyacetylenes, exert their effects by inhibiting this pathway.[14] A plausible hypothesis is that (5E)-hept-5-en-3-yn-1-ol could prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB pathway by the compound.

Potential Cytotoxic Mechanism: Induction of Apoptosis

Should the compound exhibit selective cytotoxicity towards cancer cells, a primary mechanism to investigate is the induction of programmed cell death, or apoptosis. This can be assessed by measuring the activation of key executioner proteins like Caspase-3.

Caption: A potential apoptotic pathway induced by the compound.

Data Interpretation and Future Directions

The outcomes of the proposed in vitro screens will dictate the future research trajectory.

Hypothetical Data Summary

The following tables illustrate how quantitative data from the screening phase could be structured for clear interpretation.

Table 6.1.1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | (5E)-hept-5-en-3-yn-1-ol | Doxorubicin (Control) |

|---|---|---|

| HT-29 (Colon Cancer) | 8.5 | 0.5 |

| A549 (Lung Cancer) | 12.2 | 0.8 |

| HEK293 (Non-cancerous) | > 100 | 5.2 |

Table 6.1.2: Hypothetical Anti-inflammatory Data (% Inhibition at 10 µM)

| Marker | % Inhibition of LPS-induced production |

|---|---|

| Nitric Oxide (NO) | 75% |

| TNF-α | 68% |

| IL-6 | 55% |

Table 6.1.3: Hypothetical Antimicrobial Data (MIC in µg/mL)

| Organism | (5E)-hept-5-en-3-yn-1-ol | Control Antibiotic |

|---|---|---|

| S. aureus | 16 | 1 (Ciprofloxacin) |

| C. albicans | 8 | 0.5 (Fluconazole) |

Future Directions

-

Promising Cytotoxicity : If selective cytotoxicity is observed (e.g., low IC₅₀ in cancer cells, high IC₅₀ in non-cancerous cells), future work should focus on apoptosis assays (Caspase-Glo, Annexin V staining) and cell cycle analysis.

-

Significant Anti-inflammatory Activity : If potent inhibition of inflammatory markers is seen without cytotoxicity, mechanistic studies using Western Blot to probe the NF-κB pathway (p-IκBα, p-p65) would be the logical next step.

-

Potent Antimicrobial Activity : If low MIC values are obtained, further studies would include determining whether the effect is bactericidal or bacteriostatic and testing against antibiotic-resistant strains.

-

Lead Optimization : For any promising activity, a medicinal chemistry program could be initiated to synthesize analogs of (5E)-hept-5-en-3-yn-1-ol to improve potency and drug-like properties (Structure-Activity Relationship studies).

-

In Vivo Validation : The most promising compounds would ultimately need to be tested in relevant animal models of cancer, inflammation, or infection to validate the in vitro findings.

Conclusion

While (5E)-hept-5-en-3-yn-1-ol is an uncharacterized molecule from a biological perspective, its chemical structure firmly places it in the polyacetylene family, a class of compounds with a rich history of potent and diverse bioactivities. The structural features—a conjugated enyne system and a primary alcohol—provide a strong rationale for its investigation as a potential therapeutic agent. This whitepaper has outlined a comprehensive and logical workflow, complete with detailed experimental protocols and decision-making frameworks, to systematically uncover and validate its potential. By following this proposed path, research and drug development professionals can efficiently evaluate the biological promise of (5E)-hept-5-en-3-yn-1-ol, potentially leading to the discovery of a novel lead compound for anticancer, anti-inflammatory, or antimicrobial applications.

References

- Shi, J., Chen, J., Xu, J., & Wang, Y. (2022). Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014-2021). Phytochemistry, 201, 113288.

- Konovalov, D. A. (2014). Polyacetylene Compounds of Plants of the Asteraceae Family (Review). Pharmaceutical Chemistry Journal, 48(9), 586-602.

- Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Progress in lipid research, 47(4), 233–306.

- El-Shazly, M., & Wu, T. Y. (2014). Insights on the isolation, biological activity and synthetic protocols of enyne derivatives. Current organic chemistry, 18(7), 896–913.

- Hiller, K., & Kress, B. (2020). Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance. Molecules (Basel, Switzerland), 25(22), 5463.

- Xie, Y., & Wang, T. (2023). Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates. Journal of Pharmaceutical Analysis, 13(2), 127-142.

- Christensen, L. P. (2020). Bioactivity of Polyacetylenes in Food Plants.

- Bailly, C. (2022). Polyacetylenes from Terrestrial Plants and Fungi: Recent Phytochemical and Biological Advances.

- Al-Sahlany, S. T., & Al-Temaimi, R. A. (2023).

- Christensen, L. P., & Brandt, K. (2006). Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis. Journal of pharmaceutical and biomedical analysis, 41(3), 683–693.

- Benchchem. (n.d.). (5E)-hept-5-en-3-yn-1-ol | 103197-98-4. Benchchem.

- PubChem. (n.d.). (5E)-hept-5-en-3-yn-1-ol.

- ResearchGate. (n.d.).

- LookChem. (n.d.). (5E)-Hept-5-en-3-yn-1-ol. LookChem.

- BOC Sciences. (n.d.). CAS 103197-98-4 (5E)-Hept-5-en-3-yn-1-ol. BOC Sciences.

- Wikipedia. (n.d.). Enyne. Wikipedia.

- University of Calgary. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. (5E)-hept-5-en-3-yn-1-ol | C7H10O | CID 51072046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates - Arabian Journal of Chemistry [arabjchem.org]

- 8. Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (5E)-hept-5-en-3-yn-1-ol

A Senior Application Scientist's Perspective on a Hypothetical Investigative Workflow

For the attention of researchers, scientists, and drug development professionals, this document outlines a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action (MoA) of the novel polyacetylene, (5E)-hept-5-en-3-yn-1-ol. Given the current scarcity of biological data for this specific molecule, we will leverage established principles of drug discovery and the known activities of structurally related polyacetylenes to construct a robust and logical investigative framework.

Preamble: The Scientific Rationale

(5E)-hept-5-en-3-yn-1-ol belongs to the polyacetylene class of natural products. Compounds of this nature, particularly those isolated from the Asteraceae family, are known to possess a range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neurotoxic effects[1][2][3]. The presence of a conjugated enyne system in (5E)-hept-5-en-3-yn-1-ol suggests a high degree of reactivity, potentially enabling it to interact with a variety of biological macromolecules[4]. Our investigative approach is therefore predicated on the hypothesis that this compound is biologically active and that its MoA can be systematically unveiled through a series of well-designed experiments.

This guide is structured not as a rigid protocol, but as a dynamic, decision-based workflow. Each phase of the investigation is designed to generate data that will inform the subsequent steps, creating a self-validating and progressively more granular understanding of the compound's biological effects.

Phase 1: Broad Phenotypic Screening and Initial Profiling

The initial phase aims to cast a wide net to identify the primary biological space in which (5E)-hept-5-en-3-yn-1-ol is active. This is a crucial first step in any MoA study for a novel compound[5][6].

High-Content Imaging-Based Phenotypic Screening

Rationale: High-content imaging provides an unbiased, multiparametric assessment of the compound's effects on cellular morphology. This can offer initial clues as to the cellular processes being perturbed.

Protocol:

-

Cell Line Selection: A panel of well-characterized human cell lines should be used, representing diverse tissue origins (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U-2 OS osteosarcoma).

-

Compound Treatment: Cells are treated with a concentration range of (5E)-hept-5-en-3-yn-1-ol (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

-

Staining: Following treatment, cells are fixed and stained with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, phalloidin for F-actin, and MitoTracker for mitochondria).

-

Image Acquisition and Analysis: Automated microscopy is used to capture images, and sophisticated image analysis software is employed to quantify a wide array of cellular features (e.g., nuclear size and shape, mitochondrial integrity, cytoskeletal arrangement).

-

Data Interpretation: The resulting phenotypic profile of (5E)-hept-5-en-3-yn-1-ol is compared to a reference library of compounds with known MoAs to identify potential similarities.

Broad-Spectrum Bioactivity Profiling

Rationale: To complement the imaging data, a panel of cell-based assays targeting key cellular pathways will be employed.

Protocol:

-

Assay Panel: Utilize a commercial or in-house developed assay panel to assess the compound's effect on:

-

Cell Viability and Cytotoxicity: Using assays such as CellTiter-Glo® (promega) and CytoTox-Glo™ (Promega).

-

Apoptosis: Measuring caspase-3/7 activation.

-

Inflammation: Quantifying NF-κB activation in a reporter cell line.

-

Oxidative Stress: Measuring the induction of Nrf2 signaling.

-

-

Dose-Response Analysis: For any observed activities, a full dose-response curve will be generated to determine the EC50 or IC50.

| Hypothetical Screening Data for (5E)-hept-5-en-3-yn-1-ol | |

| Assay | Result (IC50/EC50) |

| A549 Cell Viability | 15 µM |

| Caspase-3/7 Activation | 12 µM |

| NF-κB Inhibition | 8 µM |

| Nrf2 Activation | > 100 µM |

Interpretation of Hypothetical Data: The data suggests that (5E)-hept-5-en-3-yn-1-ol induces cytotoxicity via apoptosis and has anti-inflammatory activity. The lack of Nrf2 activation at similar concentrations suggests that the observed effects are not primarily driven by a general oxidative stress response.

Phase 2: Target Deconvolution and Identification

With initial phenotypic data in hand, the next critical phase is to identify the direct molecular target(s) of (5E)-hept-5-en-3-yn-1-ol. A multi-pronged approach, combining both label-free and probe-based methods, will be employed to increase the probability of success and to cross-validate findings[7][8][9].

Chemical Proteomics: Affinity-Based Target Identification

Rationale: This approach uses the compound itself as a "bait" to pull down its binding partners from a complex biological sample. Given the presence of a terminal hydroxyl group, (5E)-hept-5-en-3-yn-1-ol is amenable to chemical modification for the creation of an affinity probe.

Workflow Diagram:

Caption: Workflow for affinity-based target identification.

Protocol:

-

Probe Synthesis: Synthesize a biotinylated version of (5E)-hept-5-en-3-yn-1-ol via its terminal hydroxyl group. It is crucial to first confirm that the modification does not abrogate the biological activity of the parent compound[7].

-

Affinity Pulldown: Incubate the biotinylated probe with cell lysate from a responsive cell line (e.g., A549). As a control, a competition experiment will be performed where the lysate is pre-incubated with an excess of the parent, unmodified compound.

-

Protein Enrichment: Capture the probe and any bound proteins using streptavidin-coated magnetic beads.

-

Mass Spectrometry: After extensive washing, the bound proteins are eluted, digested with trypsin, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: True binding partners will be identified as those proteins that are significantly enriched in the probe-treated sample compared to the control and are competed off by the free compound.

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful label-free method that relies on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation. This avoids the need for chemical modification of the compound[7].

Protocol:

-

Intact Cell Treatment: Treat intact A549 cells with (5E)-hept-5-en-3-yn-1-ol or a vehicle control.

-

Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Proteomic Analysis: Analyze the soluble fractions from all temperature points using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling).

-

Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound. These are candidate targets.

Phase 3: Target Validation and Pathway Analysis

The identification of candidate targets is a significant milestone, but it is not the endpoint. This phase focuses on validating the interaction between (5E)-hept-5-en-3-yn-1-ol and its putative target(s) and placing this interaction within a broader biological context.

Direct Binding Assays

Rationale: To confirm a direct physical interaction between the compound and a candidate target protein.

Methods:

-

Surface Plasmon Resonance (SPR): An in vitro, label-free technique to quantify the binding affinity and kinetics of the interaction. Recombinant purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

Target Engagement and Functional Modulation Assays

Rationale: To demonstrate that the compound engages the target in a cellular context and modulates its function.

Protocol (Hypothetical Example: Target is a Kinase):

-

In Vitro Kinase Assay: Test the ability of (5E)-hept-5-en-3-yn-1-ol to inhibit the enzymatic activity of the purified recombinant kinase.

-

Cellular Target Engagement: Use a method like the NanoBRET™ Target Engagement Assay (Promega) in live cells to confirm that the compound is reaching and binding to its target.

-

Phospho-Substrate Analysis: In treated cells, use western blotting with a phospho-specific antibody to measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation would be consistent with target inhibition.

Pathway Analysis Workflow:

Caption: Logical flow from compound to cellular phenotype.

Phase 4: Global Systems-Level Analysis

To understand the broader cellular response to (5E)-hept-5-en-3-yn-1-ol and to uncover potential off-target effects or downstream consequences of target engagement, transcriptomic and proteomic profiling are invaluable.

RNA-Sequencing (RNA-Seq)

Rationale: To obtain a global, unbiased view of the transcriptional changes induced by the compound.

Protocol:

-

Sample Preparation: Treat A549 cells with (5E)-hept-5-en-3-yn-1-ol at its IC50 concentration for a relevant time point (e.g., 6 or 24 hours).

-

Sequencing: Isolate total RNA, prepare sequencing libraries, and perform next-generation sequencing.

-

Data Analysis: Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated. Follow this with pathway and gene ontology enrichment analysis to identify the biological processes that are most significantly perturbed.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like (5E)-hept-5-en-3-yn-1-ol is a complex but logical process. It begins with broad, unbiased screening to identify a biological phenotype, progresses through rigorous and orthogonal methods for target identification, and culminates in the validation of the target and its placement within a functional cellular pathway. By following this multi-faceted, evidence-based approach, we can build a comprehensive and trustworthy understanding of how this intriguing polyacetylene exerts its biological effects, paving the way for its potential development as a therapeutic agent or a valuable research tool.

References

-

Betti, M., et al. (2021). Labeled and Label-Free Target Identifications of Natural Products. PubMed. Available at: [Link]

-

Farha, M. A., & Brown, E. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports. Available at: [Link]

-

Zhang, M., et al. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry. Available at: [Link]

-

Greger, H. (2024). Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance. Molecules. Available at: [Link]

-

Zhang, M., et al. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. PMC. Available at: [Link]

-

Xie, J., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports. Available at: [Link]

-

Konovalov, D. A. (2014). Polyacetylene Compounds of Plants of the Asteraceae Family (Review). Pharmaceutical Chemistry Journal. Available at: [Link]

-

Greger, H. (2024). Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance. PubMed. Available at: [Link]

-

Aromatic Polyacetylene Compounds of the Asteraceae Family. ResearchGate. Available at: [Link]

-

Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance. ResearchGate. Available at: [Link]

-

Klessig, D. F. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC. Available at: [Link]

-

Chem Help ASAP. (2023). using assays to discovery new drugs. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

The Chemistry and Biology of Polyenyne Alcohols: A Technical Guide for Researchers

Introduction

Polyenyne alcohols are a fascinating class of naturally occurring and synthetic compounds characterized by a hydrocarbon chain containing multiple double (ene) and triple (yne) bonds, along with one or more hydroxyl groups. These molecules exhibit a remarkable range of biological activities, from potent cytotoxicity against cancer cells to anti-inflammatory and antimicrobial effects. Their unique structural features and significant bioactivities have made them compelling targets for natural product isolation, chemical synthesis, and pharmacological investigation. This guide provides an in-depth exploration of the core aspects of polyenyne alcohols, tailored for researchers, scientists, and professionals in drug development. We will delve into their natural sources, synthetic strategies, spectroscopic characterization, and mechanisms of action, offering field-proven insights and detailed methodologies.

Natural Occurrence: A Treasure Trove of Bioactive Molecules

Polyenyne alcohols are biosynthesized by a diverse array of organisms, from terrestrial plants to marine invertebrates. This widespread distribution underscores their evolutionary importance as chemical defense agents and signaling molecules.

Terrestrial Plants: The Apiaceae and Araliaceae Families

Many well-known dietary plants and traditional medicines are rich sources of polyenyne alcohols. The Apiaceae family, which includes common vegetables like carrots, celery, parsnips, and parsley, is a prominent source of C17-polyacetylenes.[1][2][3] The most studied of these is falcarinol , a potent bioactive compound.[1] Other related polyenyne alcohols, such as falcarindiol and panaxydiol, are also found in these plants.[2][4]

The Araliaceae family, which includes medicinal plants like ginseng (Panax ginseng) and Devil's Club (Oplopanax horridus), is another significant source of these compounds.[2][5][6][7] Research on Oplopanax horridus has led to the isolation and identification of novel polyynes, including oplopantriol A and oplopantriol B.[2][5]

Marine Sponges: A Hyperdiverse Chemical Environment

The marine environment, particularly sponges, represents a vast and largely untapped reservoir of novel polyenyne alcohols.[8][9][10] Sponges, being sessile organisms, have evolved to produce a wide array of secondary metabolites for defense, many of which exhibit potent biological activities.[8][11] Marine sponges of the genus Petrosia and Callyspongia have been found to produce cytotoxic polyacetylenic alcohols.[3][9] These marine-derived compounds often possess unique structural features not seen in their terrestrial counterparts, making them exciting leads for drug discovery.[8]

Chemical Synthesis: Constructing Complexity

The intriguing biological activities and often low natural abundance of polyenyne alcohols have spurred the development of elegant and efficient synthetic strategies. The construction of the polyenyne backbone and the stereoselective installation of hydroxyl groups are the key challenges in their synthesis.

Key Synthetic Methodologies

Several powerful cross-coupling reactions are instrumental in the synthesis of the polyenyne framework.

-

Cadiot-Chodkiewicz Coupling: This is a cornerstone reaction for the synthesis of unsymmetrical 1,3-diynes. It involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base.[4][12][13] This reaction is highly selective and provides a reliable method for elongating the polyyne chain.[13]

-

Sonogashira Coupling: This versatile palladium- and copper-co-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] It is widely used in the synthesis of complex molecules, including natural products containing enyne moieties, under mild reaction conditions.[14]

Enantioselective Synthesis of Chiral Alcohols

Many bioactive polyenyne alcohols are chiral, and their biological activity is often dependent on the stereochemistry of the hydroxyl groups. Therefore, the development of asymmetric synthetic methods is crucial.

-

Asymmetric Alkynylation: The addition of terminal alkynes to aldehydes, catalyzed by chiral metal complexes, is a powerful method for the enantioselective synthesis of propargyl alcohols, which are key intermediates in the synthesis of polyenyne alcohols.[15] Catalysts such as those based on BINOL-Ti(OiPr)4 complexes have been successfully employed in the synthesis of falcarinol and its analogues with high enantioselectivity.[15]

-

Jacobsen's Catalyst: Chiral manganese-salen complexes, known as Jacobsen's catalysts, are highly effective for the enantioselective epoxidation of unfunctionalized olefins.[16][17] This methodology can be adapted to introduce chirality into the carbon chain, which can then be further elaborated to the desired polyenyne alcohol.

Experimental Protocol: Stereoselective Total Synthesis of (3R)-Falcarinol

The following is a representative, multi-step synthesis of (3R)-Falcarinol, adapted from a patented method, showcasing the application of key synthetic strategies.[14]

Step 1: Asymmetric addition of an alkynyl zinc reagent to acrolein This step establishes the chiral center at C-3. A chiral ligand is used to direct the stereochemical outcome of the addition of an alkynyl nucleophile to the aldehyde.

Step 2: Bromination The resulting chiral propargyl alcohol is then converted to a 1-bromoalkyne, activating it for the subsequent coupling reaction.

Step 3: Synthesis of the cis-4-decene-1-yne fragment This fragment is prepared separately and involves standard organic transformations to create the Z-alkene and the terminal alkyne.

Step 4: Cadiot-Chodkiewicz Coupling The chiral bromoalkyne from Step 2 is coupled with the cis-4-decene-1-yne fragment from Step 3 using a copper(I) catalyst and an amine base to form the full C17 backbone of falcarinol.[14]

Caption: Synthetic workflow for (3R)-Falcarinol.

Spectroscopic Characterization: Unveiling the Molecular Architecture

The structural elucidation of polyenyne alcohols relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a polyenyne alcohol provides a wealth of information. Key diagnostic signals include:

-

Olefinic protons: Resonating in the downfield region (typically δ 5.0-6.5 ppm), their coupling constants can be used to determine the stereochemistry (E/Z) of the double bonds.

-

Protons on carbon atoms adjacent to the hydroxyl group: These appear in the range of δ 3.5-5.0 ppm.

-

Hydroxyl proton: This signal is often a broad singlet and its chemical shift is concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon skeleton. Diagnostic signals include:

-

Alkynyl carbons: These resonate in the region of δ 60-90 ppm.

-

Olefinic carbons: Found in the range of δ 110-140 ppm.

-

Carbon bearing the hydroxyl group: This signal appears at δ 50-80 ppm.

-

Table 1: Representative ¹H and ¹³C NMR Data for Falcarinol [18][19]

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 1 | 5.24 (dt, J = 10.1 Hz), 5.46 (dt, J = 17.2, 1.1 Hz) | 117.07 |

| 2 | 5.91 (ddd, J = 17.2, 10.2, 5.3 Hz) | 136.16 |

| 3 | 4.91 (brd) | 63.59 |

| 4 | - | 80.31 |

| 5 | - | 63.99 |

| 6 | - | 74.21 |

| 7 | - | 71.32 |

| 8 | 3.03 (d, J = 6.9 Hz) | 17.68 |

| 9 | 5.34-5.41 (m) | 121.85 |

| 10 | 5.49-5.55 (m) | 133.16 |

| 11 | 2.02 (q, J = 7.2 Hz) | 27.19 |

| 12 | 1.32-1.42 (m) | 29.17 |

| 13-16 | 1.20-1.32 (m) | 29.17, 31.81, 22.64 |

| 17 | 0.88 (t, J = 6.9 Hz) | 14.09 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of polyenyne alcohols. Common fragmentation pathways for alcohols include:

-

α-Cleavage: Breakage of the C-C bond adjacent to the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion.[20][21]

-

Dehydration: Loss of a water molecule (M-18) from the molecular ion.[20][21]

The mass spectrum of falcarinol, for instance, shows a molecular ion peak at m/z 244, and characteristic fragment ions resulting from these pathways.[19]

Infrared (IR) Spectroscopy

The IR spectrum of a polyenyne alcohol is characterized by the following key absorptions:

-

O-H stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C≡C stretch: A weak to medium absorption around 2100-2260 cm⁻¹.

-

C=C stretch: A medium absorption in the range of 1600-1680 cm⁻¹.

-

C-O stretch: A strong absorption between 1000-1260 cm⁻¹.

Biological Activities and Mechanisms of Action

Polyenyne alcohols exhibit a diverse and potent array of biological activities, making them attractive candidates for drug development.

Cytotoxicity and Anti-Cancer Activity

A hallmark of many polyenyne alcohols is their cytotoxicity towards various cancer cell lines.[9][22][23] Falcarinol and its analogues have been shown to inhibit the proliferation of pancreatic and colorectal cancer cells.[22][23][24][25] The cytotoxic effects are often dose-dependent, with lower concentrations sometimes promoting cell differentiation and higher concentrations inducing apoptosis.[22][26]

The mechanism of their anti-cancer activity is multifaceted and appears to involve the modulation of several key signaling pathways.

Caption: Proposed mechanism of polyenyne alcohol-induced cytotoxicity.

-

Inhibition of the NF-κB Pathway: Falcarinol and falcarindiol have been shown to downregulate the transcription factor NF-κB, a key regulator of inflammation and cell survival.[24] This leads to the suppression of downstream pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[24]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[22]

-

Cell Cycle Arrest: Polyenyne alcohols can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[23]

Anti-inflammatory and Antimicrobial Activities

In addition to their anti-cancer properties, many polyenyne alcohols possess significant anti-inflammatory and antimicrobial activities.[1][27][28] Their ability to modulate inflammatory pathways contributes to their potential as therapeutic agents for a range of inflammatory diseases. The antibacterial and antifungal properties of these compounds are also of considerable interest, particularly in the context of rising antimicrobial resistance.[6]

Table 2: Summary of Biological Activities of Selected Polyenyne Alcohols

| Compound | Source | Biological Activity | References |

| Falcarinol | Apiaceae family (e.g., carrots) | Cytotoxic, Anti-inflammatory, Anti-cancer | [1][22][23][24][25] |

| Falcarindiol | Apiaceae family (e.g., carrots) | Cytotoxic, Anti-inflammatory | [24][25] |

| Oplopantriol A & B | Oplopanax horridus | Antimycobacterial, Antifungal | [2][5][6][7] |

| Polyacetylenic alcohols | Marine sponges (Petrosia sp.) | Cytotoxic | [9] |

Conclusion and Future Perspectives

Polyenyne alcohols represent a structurally diverse and biologically significant class of natural products. Their potent cytotoxic, anti-inflammatory, and antimicrobial properties have established them as valuable lead compounds in the quest for new therapeutic agents. The continued exploration of natural sources, particularly the vast chemical diversity of the marine environment, is likely to uncover novel polyenyne alcohols with unique structures and bioactivities.

Advances in synthetic organic chemistry, especially in the areas of stereoselective catalysis and efficient cross-coupling reactions, will be crucial for the total synthesis of these complex molecules and their analogues. This will not only provide access to larger quantities of these compounds for further biological evaluation but also enable the systematic exploration of structure-activity relationships.

A deeper understanding of the molecular mechanisms underlying the biological effects of polyenyne alcohols will be essential for their development as drugs. Further research into their interactions with specific cellular targets and signaling pathways will undoubtedly pave the way for the design of more potent and selective therapeutic agents. The journey from the discovery of these fascinating molecules in nature to their potential application in the clinic is a testament to the power of interdisciplinary research at the interface of chemistry, biology, and medicine.

References

-

Wang, Y., et al. (2010). Isolation and Identification of Two New Polyynes From a North American Ethnic Medicinal plant--Oplopanax Horridus (Smith) Miq. Molecules, 15(2), 1089-96. [Link][2][5][7]

-

Dembitsky, V. M., & Maoka, T. (2007). Polyacetylenes of Marine Origin: Chemistry and Bioactivity. Chemical Reviews, 107(8), 3509-3543. [Link][8]

-

Shin, J., et al. (2001). Cytotoxic polyacetylenic alcohols from the marine sponge Petrosia species. Journal of Natural Products, 64(1), 46-53. [Link][9]

-

Christensen, L. P., & Brandt, K. (2006). Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 683-693. [Link][1]

-

Zidorn, C., et al. (2005). Polyacetylenes from the Apiaceae vegetables carrot, celery, fennel, parsley, and parsnip and their cytotoxic activities. Journal of Agricultural and Food Chemistry, 53(7), 2518-23. [Link][2][4]

-

Black, D. S. C., et al. (2012). Absolute Configuration of Falcarinol (9Z-heptadeca-1,9-diene-4,6-diyn-3-ol) from Pastinaca Sativa. Natural Product Communications, 7(10), 1279-1282. [Link][18]

-

Purup, S., et al. (2009). Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. Journal of Agricultural and Food Chemistry, 57(18), 8290-8296. [Link][19]

-

El-Hossary, E. M., et al. (2020). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 18(7), 350. [Link][10]

-

Kobaisy, M., et al. (2001). Antimycobacterial polyynes of Devil's Club (Oplopanax horridus), a North American native medicinal plant. Planta Medica, 67(8), 757-9. [Link][6]

-

Chodkiewicz, W. (1957). Cadiot-Chodkiewicz Coupling Reaction. Bulletin de la Société Chimique de France, 875-882. [Link][4]

-

Calway, T., et al. (2012). Seven polyynes isolated from Oplopanax horridus. Journal of Natural Products, 75(6), 1151-1154. [Link][29]

-

Al-Warhi, T., et al. (2012). Polyacetylenes from a Red Sea Sponge Callyspongia Species. Marine Drugs, 10(12), 2730-2740. [Link][3]

-